molecular formula C21H19ClN2O4 B2542793 Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-66-5

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2542793
CAS No.: 899733-66-5
M. Wt: 398.84
InChI Key: BLIRSJODKQLCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H19ClN2O4
  • Molecular Weight : 398.84 g/mol
  • IUPAC Name : Ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available aromatic compounds. The process includes the formation of the pyridazine ring and subsequent modifications to incorporate the chlorobenzyl and ethoxy groups. Detailed methodologies can be found in various chemical literature sources.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research indicates that halogen-substituted derivatives show broad-spectrum antibacterial activity, inhibiting various strains of bacteria with inhibition rates ranging from 4.57% to 87% . The compound has shown selective activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported as low as 15.625 μM for Staphylococcus aureus .
Bacterial Strain MIC (μg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus spp.62.5 - 125Antienterococcal

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This multi-target approach may contribute to its effectiveness against resistant strains.

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have also been evaluated for antifungal activity. Studies indicate that certain structural modifications enhance antifungal efficacy against Candida species, with biofilm inhibition rates exceeding those of standard antifungal agents like fluconazole .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Biofilm Inhibition : A study investigating the efficacy of similar compounds against biofilms formed by MRSA showed that certain derivatives could inhibit biofilm formation significantly better than traditional antibiotics .
  • Clinical Isolate Testing : Clinical isolates from patients with infections were tested against this compound, revealing promising results in terms of both bactericidal activity and biofilm disruption .

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-8-6-9-16(22)11-15)12-19(25)24(23-20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRSJODKQLCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.